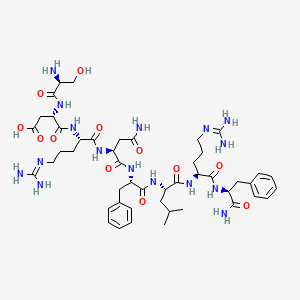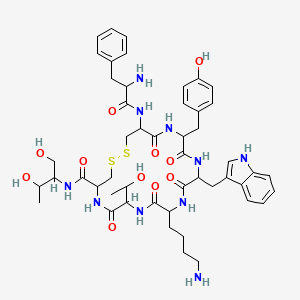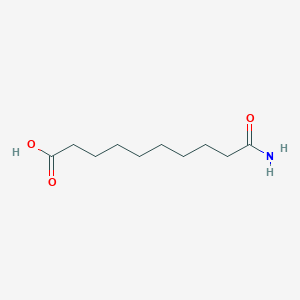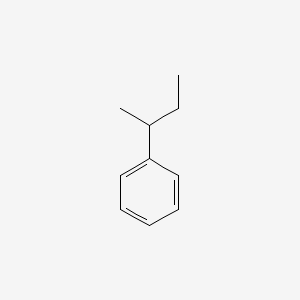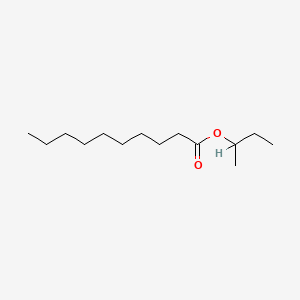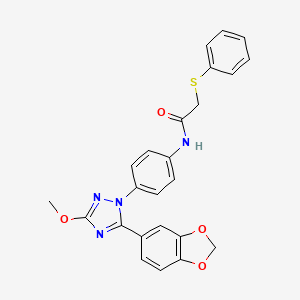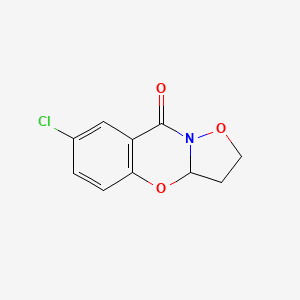
Strinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Strinoline is a quinoline derivative with the molecular formula C10H6N4 . It is known for its potential antifungal properties and has been investigated for its activities against various microbial strains . This compound is a heterocyclic compound, which means it contains atoms of at least two different elements as members of its rings .
Preparation Methods
Synthetic Routes and Reaction Conditions
Skraup Synthesis Method: This is the most widely used method for the preparation of quinoline derivatives, including strinoline.
Friedlander Synthesis: This method involves the condensation of ortho-amino benzaldehyde with acetaldehyde in the presence of sodium hydroxide solution.
Doebner-Miller Synthesis: Primary aryl amines with free ortho positions react with alpha, beta-unsaturated carbonyl compounds in the presence of acid to yield quinolines.
Knorr Quinoline Synthesis: This involves the condensation of aniline with beta-ketoester at high temperatures to give an anilide intermediate, which then undergoes cyclization.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Skraup synthesis method due to its efficiency and yield . The reaction conditions are optimized to ensure maximum production while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, nitro groups.
Major Products
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antifungal and antimicrobial properties.
Medicine: Potential use as an antifungal agent in the treatment of fungal infections.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which strinoline exerts its effects involves the inhibition of fungal cell wall synthesis . It targets specific enzymes involved in the biosynthesis of essential components of the fungal cell wall, leading to cell lysis and death . The molecular pathways involved include the inhibition of ergosterol synthesis, a key component of the fungal cell membrane .
Comparison with Similar Compounds
Strinoline is unique among quinoline derivatives due to its specific antifungal properties . Similar compounds include:
Quinoline: The parent compound, used in various chemical syntheses.
Isoquinoline: Another heterocyclic compound with similar structural features but different biological activities.
Cinchonine: A natural alkaloid with antimalarial properties.
This compound stands out due to its specific targeting of fungal cell wall synthesis, making it a promising candidate for antifungal drug development .
Properties
CAS No. |
39862-58-3 |
|---|---|
Molecular Formula |
C10H6N4 |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
[1,2,4]triazino[5,6-c]quinoline |
InChI |
InChI=1S/C10H6N4/c1-2-4-8-7(3-1)10-9(5-11-8)12-6-13-14-10/h1-6H |
InChI Key |
ARFYZKAYDRJATN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(C=N2)N=CN=N3 |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=N2)N=CN=N3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Strinoline; Strinolina; Strinolinum. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


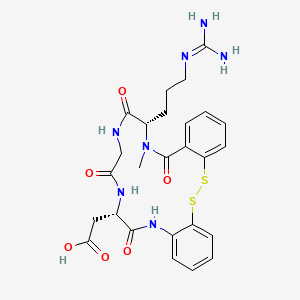

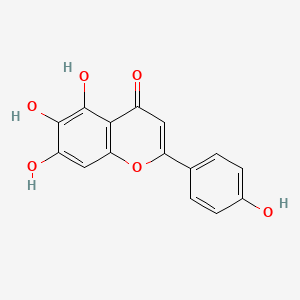
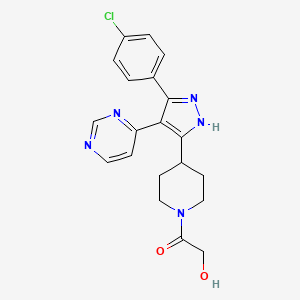
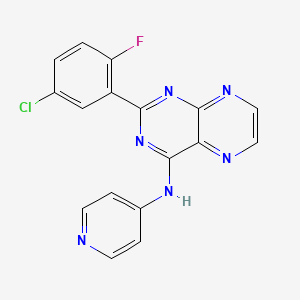
![N-hydroxy-1-(2-methoxyethyl)-4-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylpiperidine-4-carboxamide;hydrochloride](/img/structure/B1681697.png)

